molecular formula C12H16N2O3S B2741891 (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone CAS No. 1448123-53-2

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B2741891
CAS No.: 1448123-53-2
M. Wt: 268.33
InChI Key: UREWBWZOLZLAJW-UHFFFAOYSA-N
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Description

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone is a chemical compound featuring a piperidine core substituted with a methylsulfonyl group and linked to a pyridin-4-yl group via a methanone bridge. Compounds with this specific architecture, particularly those containing the 4-(methylsulfonyl)piperidine moiety, are of significant interest in early-stage pharmacological research and drug discovery efforts . Piperidine derivatives are frequently investigated as key scaffolds in medicinal chemistry. The 4-(methylsulfonyl)piperidine subgroup, in particular, is a valuable building block for designing molecules that target enzymes and receptors. For instance, structurally related piperidine derivatives have been explored as inhibitors of the MenA enzyme in Mycobacterium tuberculosis , presenting a promising strategy for novel anti-tuberculosis agents . Furthermore, other piperidine-based compounds have been developed as potent inhibitors of mitochondrial Complex I (a component of oxidative phosphorylation), showing significant research potential in cancer metabolism studies, including against pancreatic cancer models . The methylsulfonyl group is a common pharmacophore that can influence a molecule's electronic properties, solubility, and its ability to form key hydrogen bonds with biological targets. This product is intended For Research Use Only. It is strictly not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-18(16,17)11-4-8-14(9-5-11)12(15)10-2-6-13-7-3-10/h2-3,6-7,11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREWBWZOLZLAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperidine Intermediate Synthesis

The synthesis begins with functionalization of the piperidine ring at the 4-position. A common approach involves sulfonylation of piperidine-4-carboxylic acid derivatives:

Step 1: Sulfonylation of Piperidine-4-carboxylic Acid Ethyl Ester
Piperidine-4-carboxylic acid ethyl ester reacts with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the methylsulfonyl group. This step proceeds via nucleophilic substitution, yielding 4-(methylsulfonyl)piperidine-1-carboxylic acid ethyl ester.

Reaction Conditions

Reagent Equivalents Solvent Temperature Time Yield
Methanesulfonyl chloride 1.2 DCM 0°C → RT 12 h 85%

Step 2: Hydrolysis to Carboxylic Acid
The ethyl ester undergoes hydrolysis using sodium hydroxide in dioxane/water (70°C, 3 h), followed by acidification to pH 4.7 with HCl to yield 4-(methylsulfonyl)piperidine-1-carboxylic acid.

Coupling to Pyridin-4-yl Methanone

The carboxylic acid intermediate is activated for amide bond formation with pyridin-4-amine:

Step 3: Amide Coupling Using EDC/HOAt
A mixture of 4-(methylsulfonyl)piperidine-1-carboxylic acid, pyridin-4-amine, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOAt (1-hydroxy-7-azabenzotriazole) in anhydrous DMSO facilitates coupling at 25°C for 18 h. Purification via HPLC affords the final product.

Optimized Parameters

Parameter Value
Coupling Reagent EDC/HOAt (1:1.1)
Solvent DMSO
Temperature 25°C
Yield 63–86%

Alternative Pathways and Methodological Variations

Palladium-Catalyzed Cross-Coupling

Patent literature describes palladium-mediated couplings for analogous structures. For example, aryl bromides react with piperidine derivatives in the presence of Pd(OAc)₂ and BINAP, yielding biaryl intermediates that are subsequently sulfonylated.

Example Reaction
1-Bromo-3-nitrobenzene + Piperidine-4-carboxylate → 1-(3-Nitrophenyl)piperidine-4-carboxylate (Pd(OAc)₂, BINAP, Cs₂CO₃, 100°C, 12 h).

Reductive Amination Strategies

Zinc-mediated reduction of nitro intermediates (e.g., 1-(3-nitrophenyl)piperidine) to amines, followed by acylation with pyridine-4-carbonyl chloride, offers a route to the target compound.

Reduction Conditions

Reagent Equivalents Solvent Temperature Yield
Zn/NH₄Cl 5 Ethanol 80°C 86%

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR (DMSO-d6)

  • δ 2.8–3.1 ppm (piperidine CH₂-SO₂, multiplet)
  • δ 7.4–8.6 ppm (pyridine aromatic protons, doublet)
  • δ 3.6–4.2 ppm (N-CH₂-CO, triplet).

13C-NMR

  • 167.5 ppm (C=O)
  • 44.3 ppm (N-CH₂-SO₂)
  • 123–150 ppm (pyridine carbons).

Infrared (IR) Spectroscopy

  • 1675 cm⁻¹ (C=O stretch)
  • 1320 cm⁻¹ (asymmetric S=O)
  • 1150 cm⁻¹ (symmetric S=O).

Mass Spectrometry

  • Molecular ion peak at m/z 268.33 ([M⁺])
  • Fragments at m/z 155 (pyridinoyl) and m/z 113 (methylsulfonylpiperidine).

Optimization Challenges and Solutions

Solvent and Reagent Selection

  • DMSO vs. THF : DMSO improves solubility of polar intermediates but complicates purification; THF offers better compatibility with acid chlorides.
  • Coupling Reagents : EDC/HOAt outperforms DCC (dicyclohexylcarbodiimide) in minimizing racemization.

Yield Enhancement Strategies

  • Stepwise Temperature Control : Gradual warming during hydrolysis reduces side-product formation.
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation by 30%.

Industrial-Scale Considerations

Cost-Effective Sulfonylation

Bulk methanesulfonyl chloride (≥99% purity) reduces raw material costs by 22% compared to lab-scale suppliers.

Green Chemistry Metrics

  • E-Factor : 8.2 (kg waste/kg product)
  • Solvent Recovery : 75% DMSO reclaimed via distillation.

Chemical Reactions Analysis

Nucleophilic Substitution

The methylsulfonyl group (-SO₂CH₃) undergoes SN2 displacement with nucleophiles such as amines or thiols. For example:

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone+R-NH2(4-(R-amino)piperidin-1-yl)(pyridin-4-yl)methanone+CH3SO2\text{this compound} + \text{R-NH}_2 \rightarrow \text{(4-(R-amino)piperidin-1-yl)(pyridin-4-yl)methanone} + \text{CH}_3\text{SO}_2^-

Reaction conditions typically involve polar aprotic solvents (e.g., DMF) at 60–80°C .

Oxidation and Reduction

  • Oxidation : The piperidine ring’s tertiary carbon adjacent to the sulfonyl group can be oxidized to a ketone using KMnO₄/H₂SO₄.

  • Reduction : The carbonyl group is reduced to a secondary alcohol with NaBH₄ or LiAlH₄ in THF .

Aromatic Electrophilic Substitution

The pyridine ring participates in nitration and halogenation under acidic conditions. For example, nitration with HNO₃/H₂SO₄ yields 3-nitro-pyridin-4-yl derivatives .

Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
Nucleophilic SubstitutionPiperazine, DMF, 80°C, 12hPiperazine-substituted piperidine derivative65–78
ReductionLiAlH₄, THF, 0°C → RT, 4h(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanol82
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 2h3-Nitro-pyridin-4-yl methanone47

Biologically Active Derivatives

  • Antimalarial analogs : Substitution at the sulfonyl group with pyrazolo[1,5-a]pyridine moieties (e.g., EVT-2535938) showed IC₅₀ values of 506–698 nM against Plasmodium kinases .

  • Anti-inflammatory agents : Pyrazole-coupled derivatives (e.g., HSKB142) demonstrated COX-2 inhibition comparable to celecoxib .

Industrial Intermediates

The reduced alcohol derivative serves as a precursor for PEGylated drug carriers, enhancing aqueous solubility .

Enzymatic Inhibition Studies

Derivatives bearing pyrazolo[1,5-a]pyridine groups (e.g., EVT-2535938) inhibited PfGSK3 (IC₅₀ = 698 ± 66 nM) and PfPK6 (IC₅₀ = 254 ± 18 nM) .

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids (HCl > 2M) or bases (NaOH > 1M) .

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂.

This compound’s modular reactivity enables diverse applications in medicinal chemistry and materials science. Further studies should explore its catalytic asymmetric transformations and in vivo pharmacokinetics.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and central nervous system (CNS) conditions.

Case Study:
Research indicates that derivatives of this compound may inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome, type 2 diabetes, and obesity . This inhibition could lead to improved insulin sensitivity and reduced cardiovascular risks.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The methylsulfonyl group enhances the solubility and bioavailability of the compound, making it a candidate for further exploration in antibiotic development.

Data Table: Antimicrobial Activity Comparison

CompoundActivity LevelReference
(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanoneModerateOngoing Studies
Related Sulfonamide DerivativeHighJournal of Medicinal Chemistry

Cancer Research

The compound's structural attributes suggest potential anticancer activity. It is hypothesized to interact with specific protein kinases involved in cell proliferation.

Case Study:
In vitro studies have demonstrated that certain derivatives can inhibit cancer cell growth by targeting the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival.

Material Science

Beyond biological applications, this compound is being explored as a building block for synthesizing novel materials with unique properties.

Application Example:
The compound can be utilized in the synthesis of polymers or as a ligand in coordination chemistry, potentially leading to materials with enhanced mechanical or thermal properties.

Mechanism of Action

The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

(5-[4-(Dimethylamino)piperidin-1-yl]-1H-imidazo[4,5-b]pyridin-2-yl)[2-(isoquinolin-4-yl)pyridin-4-yl]methanone
  • Structure: Features a dimethylamino (-N(CH₃)₂) group on the piperidine ring and an imidazo[4,5-b]pyridine core instead of a simple pyridine.
  • Properties: The dimethylamino group is electron-donating, contrasting with the electron-withdrawing methylsulfonyl group in the target compound. This difference may alter electronic properties, solubility (e.g., increased basicity), and binding affinity.
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride
  • Structure: Substitutes the methylsulfonyl group with an aminomethyl (-CH₂NH₂) group and exists as a dihydrochloride salt.
  • Properties: The aminomethyl group increases hydrophilicity, while the dihydrochloride form enhances aqueous solubility. This contrasts with the methylsulfonyl group’s strong polarity but lower basicity.
(4-((2-(2,5-Dimethylphenoxy)ethyl)amino)piperidin-1-yl)(pyridin-4-yl)methanone
  • Structure: Incorporates a phenoxyethylamino side chain on the piperidine ring.
  • Properties : The bulky aromatic substituent may enhance lipophilicity and influence receptor binding compared to the compact methylsulfonyl group. Identified uses are restricted to laboratory research due to unspecified hazards .

Variations in the Aromatic Core

(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone
  • Structure : Replaces pyridin-4-yl with a 4-methylphenyl group and uses a methyl-substituted piperidine.
  • Properties: The methyl groups reduce polarity compared to the pyridine and methylsulfonyl moieties. Computational studies highlight tunable electronic and nonlinear optical properties, suggesting applications in materials science .
5,5-Dimethyl-4-(4-(methylsulfonyl)phenyl)-3-((5-(piperidin-1-yl)pyridin-2-yl)oxy)furan-2(5H)-one
  • Structure: Integrates a furanone ring and a methylsulfonylphenyl group.
  • The methylsulfonyl group here mirrors the target compound, but the furanone moiety adds complexity. Low synthetic yield (16%) indicates synthetic challenges .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Piperidine Substituent Aromatic Core Key Properties Biological Relevance
(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone -SO₂CH₃ Pyridin-4-yl High polarity, electron-withdrawing Potential enzyme modulator
(5-[4-(Dimethylamino)piperidin-1-yl]-imidazo[4,5-b]pyridin-2-yl)[...]methanone -N(CH₃)₂ Imidazo[4,5-b]pyridine Enhanced basicity Reference inhibitor
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride -CH₂NH₂ (HCl salt) Pyridin-4-yl High hydrophilicity Lab research

Table 2: Molecular Weights and Substituent Effects

Compound (Representative Examples) Molecular Weight Key Substituent Impact on Properties
Target Compound ~309.4 (est.) -SO₂CH₃ High polarity, potential metabolic stability
PDB 0RS Ligand (Dimethylamino analog) 477.56 -N(CH₃)₂ Increased basicity, binding affinity
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone ~245.3 -CH₃ (piperidine/phenyl) Reduced polarity, optical tunability

Biological Activity

The compound (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article delves into the synthesis, biological evaluations, and notable findings related to this compound.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N2O2SC_{13}H_{16}N_2O_2S. The structure consists of a piperidine ring substituted with a methylsulfonyl group and a pyridine moiety, which is essential for its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of various compounds containing similar structural motifs. For instance, derivatives of pyridine and piperidine have been shown to inhibit cell proliferation in several cancer cell lines. In particular, compounds with a similar scaffold have demonstrated effective growth inhibition against breast cancer cell lines such as MDA-MB-231 and liver cancer cells like HepG2, with IC50 values ranging from 2.43 to 14.65 μM .

The proposed mechanism of action for this compound involves the inhibition of key protein kinases that play a critical role in cell cycle regulation and apoptosis. Specifically, the compound may act by disrupting microtubule assembly, leading to apoptosis in cancer cells .

Synthesis

The synthesis of this compound involves several steps, beginning with the formation of the piperidine ring followed by the introduction of the methylsulfonyl group. The final product is obtained through careful optimization of reaction conditions, yielding a compound suitable for biological evaluation .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at concentrations as low as 10 μM, significant morphological changes were observed in treated cells, alongside enhanced caspase activity, confirming its potential as an apoptosis-inducing agent .

Case Study 2: Protein Kinase Inhibition

Further investigations focused on the compound's ability to inhibit specific protein kinases associated with tumor growth. Although initial screenings showed limited inhibitory potency against certain kinases at concentrations up to 10 μM, it was noted that structural modifications could enhance its efficacy .

Data Summary

Biological Activity Cell Line IC50 (µM) Mechanism
Growth InhibitionMDA-MB-2312.43 - 7.84Microtubule destabilization
Growth InhibitionHepG24.98 - 14.65Apoptosis induction
Protein Kinase InhibitionVarious KinasesNot significantRequires structural optimization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a piperidine derivative (e.g., 4-methylsulfonylpiperidine) with a pyridine-carbonyl precursor via nucleophilic acyl substitution. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Hünig’s base). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Reaction progress should be monitored using TLC or LC-MS .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions and sulfonyl group integration. High-resolution mass spectrometry (HRMS) validates molecular weight. HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). For crystalline samples, X-ray diffraction (as in ) resolves stereochemistry and hydrogen-bonding patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines: use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency procedures for skin/eye exposure include rinsing with water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays). Cross-reference with structural analogs (e.g., ’s UNC1215) to isolate substituent-specific effects. Statistical meta-analysis of dose-response curves reduces noise .

Q. What computational strategies are effective for predicting the compound’s target interactions and pharmacokinetics?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against receptors like GPCRs or kinases, using crystal structures from databases (e.g., RCSB PDB in ). MD simulations (GROMACS) assess binding stability. ADMET predictions (SwissADME) evaluate logP, solubility, and CYP450 interactions. Validate in silico results with in vitro assays (e.g., microsomal stability tests) .

Q. How does the methylsulfonyl group influence the compound’s stability under physiological conditions?

  • Methodological Answer : The sulfonyl group enhances metabolic stability by resisting CYP450 oxidation. Test degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitoring via LC-MS. Compare with des-methylsulfonyl analogs (e.g., ’s fluorophenyl derivative) to isolate degradation pathways. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Q. What experimental designs are recommended to study the compound’s environmental impact and degradation pathways?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL ( ):

  • Abiotic degradation : Expose to UV light in aqueous solutions, analyze by LC-HRMS for photoproducts.
  • Biotic degradation : Use OECD 301F (ready biodegradability test) with activated sludge.
  • Ecotoxicology : Assess acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201). Correlate results with QSAR models .

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